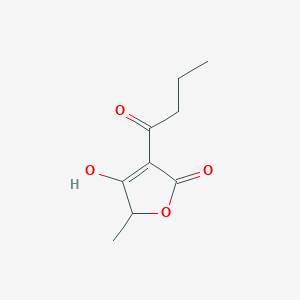
3-Butanoyl-4-hydroxy-5-methylfuran-2(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Butanoyl-4-hydroxy-5-methylfuran-2(5H)-one is an organic compound that belongs to the furan family Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butanoyl-4-hydroxy-5-methylfuran-2(5H)-one typically involves the following steps:
Starting Materials: The synthesis may begin with readily available starting materials such as butanoyl chloride, methylfuran, and hydroxylating agents.
Reaction Conditions: The reaction conditions may include the use of solvents like dichloromethane or ethanol, catalysts such as Lewis acids, and controlled temperatures ranging from room temperature to reflux conditions.
Purification: The product can be purified using techniques like recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow processes, and automated control systems to ensure consistent quality and yield. The use of environmentally friendly solvents and catalysts is also a consideration in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
3-Butanoyl-4-hydroxy-5-methylfuran-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The furan ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid, while reduction may yield an alcohol.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 3-Butanoyl-4-hydroxy-5-methylfuran-2(5H)-one involves its interaction with specific molecular targets and pathways. For example, its antioxidant properties may be due to its ability to scavenge free radicals and inhibit oxidative stress. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Acetylfuran: Another furan derivative with similar chemical properties.
5-Methylfurfural: A related compound with a different functional group.
4-Hydroxy-2-methylfuran-3-one: A structurally similar compound with different substituents.
Uniqueness
3-Butanoyl-4-hydroxy-5-methylfuran-2(5H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its combination of a butanoyl group, hydroxyl group, and methyl group on the furan ring makes it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
52599-72-1 |
|---|---|
Molekularformel |
C9H12O4 |
Molekulargewicht |
184.19 g/mol |
IUPAC-Name |
4-butanoyl-3-hydroxy-2-methyl-2H-furan-5-one |
InChI |
InChI=1S/C9H12O4/c1-3-4-6(10)7-8(11)5(2)13-9(7)12/h5,11H,3-4H2,1-2H3 |
InChI-Schlüssel |
UWCCYQLVTIOBLI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)C1=C(C(OC1=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(Propan-2-yl)sulfanyl]hexa-1,5-diene](/img/structure/B14655160.png)
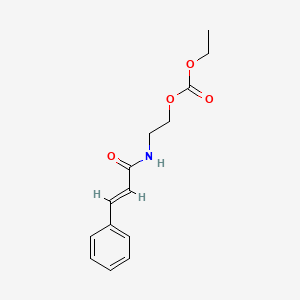
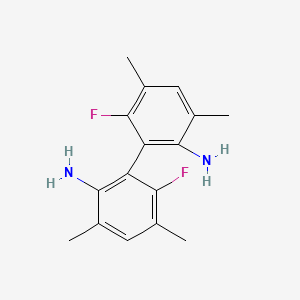

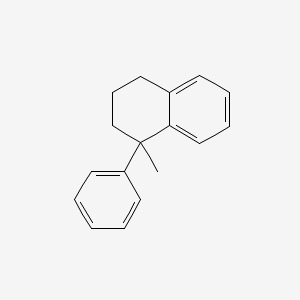

![2-[Methyl(phenyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14655185.png)
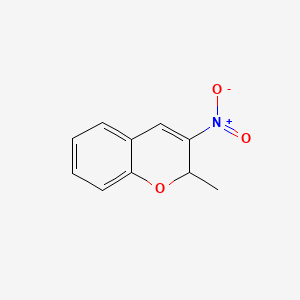
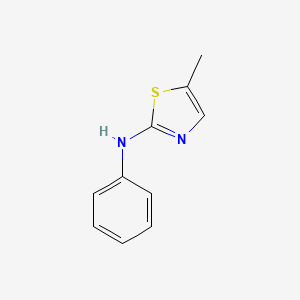
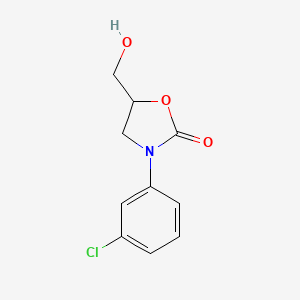

![Benzene, [methoxy(1-phenylcyclopropyl)methyl]-](/img/structure/B14655217.png)
